
3,3'-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is a compound characterized by its unique structure, which includes a phenylazanediyl group linked to two phenylene groups, each of which is further connected to an acrylic acid moiety. This compound is known for its intramolecular charge transfer (ICT) character, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid typically involves the reaction of triphenylamine derivatives with acrylic acid under specific conditions. The process includes:
Starting Materials: Triphenylamine derivatives and acrylic acid.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The phenyl and acrylic acid groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in biological imaging due to its ICT properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism by which 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid exerts its effects involves its ICT character. This property allows the compound to interact with various molecular targets and pathways, including:
Molecular Targets: The compound can bind to specific proteins and enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cellular growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-((Phenylazanediyl)bis(4,1-phenylene))dipropiolaldehyde: Shares a similar phenylazanediyl and phenylene structure but differs in the functional groups attached.
3,3’-((Phenylazanediyl)bis(4,1-phenylene))bis(prop-2-yn-1-ol): Another related compound with prop-2-yn-1-ol groups instead of acrylic acid.
Uniqueness
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is unique due to its ICT properties, which are not as pronounced in the similar compounds listed above. This makes it particularly valuable in applications requiring strong charge transfer characteristics, such as in organic electronics and biological imaging .
Propiedades
Fórmula molecular |
C24H19NO4 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(E)-3-[4-(N-[4-[(E)-2-carboxyethenyl]phenyl]anilino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H19NO4/c26-23(27)16-10-18-6-12-21(13-7-18)25(20-4-2-1-3-5-20)22-14-8-19(9-15-22)11-17-24(28)29/h1-17H,(H,26,27)(H,28,29)/b16-10+,17-11+ |
Clave InChI |
PHAOIZQHGZKSEZ-OTYYAQKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)/C=C/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)




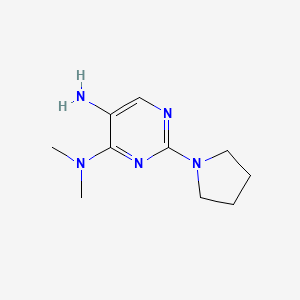
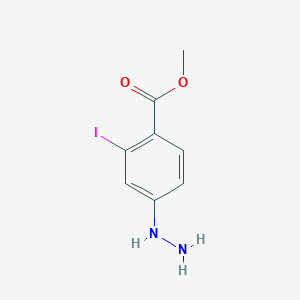
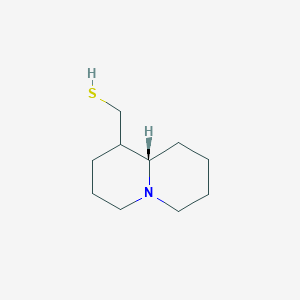
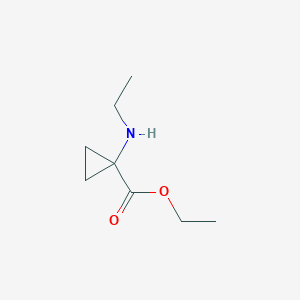

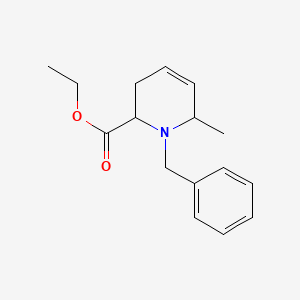
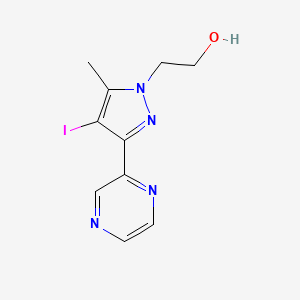
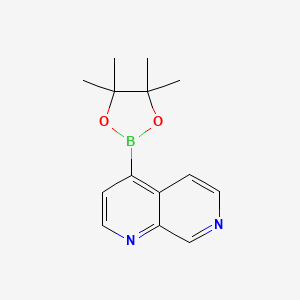
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
